molecular formula C10H8ClNO B1349552 2-(Chloromethyl)-5-phenyl-1,3-oxazole CAS No. 64640-13-7

2-(Chloromethyl)-5-phenyl-1,3-oxazole

Cat. No.: B1349552
CAS No.: 64640-13-7
M. Wt: 193.63 g/mol
InChI Key: UCLTZKFBJAFGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-phenyl-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a chloromethyl group at the 2-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethyl-1H-benzo[d]imidazole with suitable reagents to form the desired oxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Addition Reactions: The oxazole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

2-(Chloromethyl)-5-phenyl-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-(Chloromethyl)-4-methyl-quinazoline

Comparison: 2-(Chloromethyl)-5-phenyl-1,3-oxazole is unique due to the presence of both a chloromethyl group and a phenyl group on the oxazole ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for π-π interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2-(chloromethyl)-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLTZKFBJAFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367995
Record name 2-(chloromethyl)-5-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64640-13-7
Record name 2-(chloromethyl)-5-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-phenyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Phenacyl chloroacetamide (22.6 g; 0.107 mole) was mixed with polyphosphoric acid (200 g) and the mass heated with stirring for 30 minutes at 150° C. The hot liquid was then poured with vigorous stirring into water (800 ml). The mixture so formed was extracted with 3 × 100 ml chloroform, the extracts washed by shaking with water and dried over magnesium sulphate. The CHCl3 was evaporated off and the remaining oil extracted with 400 ml boiling 60°-80°0 C. petroleum ether. The resultant solution was treated with decolourising charcoal to remove tarry matter and evaporated, giving a pale yellow oil which crystallized rapidly. Yield 18.8 g (91%) m.p. 70°-1° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.